molecular formula C13H12ClN3O B14208902 3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- CAS No. 826991-86-0

3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl-

Cat. No.: B14208902
CAS No.: 826991-86-0
M. Wt: 261.70 g/mol
InChI Key: MKCUFBHMNDKZMU-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- is a chemical compound that belongs to the class of aromatic amides This compound is characterized by the presence of a pyridine ring, an amide group, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- typically involves the reaction of 3-pyridinecarboxylic acid with N-(2-aminophenyl)-2-chloro-N-methylamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or histone deacetylases, leading to changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)-6-methyl-3-pyridinecarboxamide: This compound has a similar structure but with a methyl group instead of a chloro group.

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound contains a thiazole ring instead of a pyridine ring.

Uniqueness

3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

CAS No.

826991-86-0

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

N-(2-aminophenyl)-2-chloro-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C13H12ClN3O/c1-17(11-7-3-2-6-10(11)15)13(18)9-5-4-8-16-12(9)14/h2-8H,15H2,1H3

InChI Key

MKCUFBHMNDKZMU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1N)C(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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